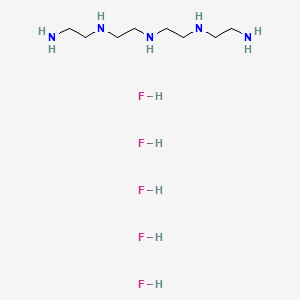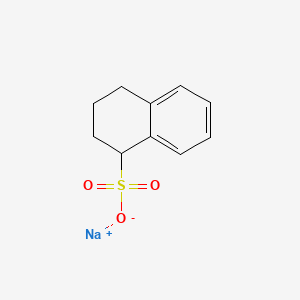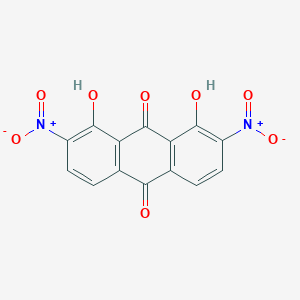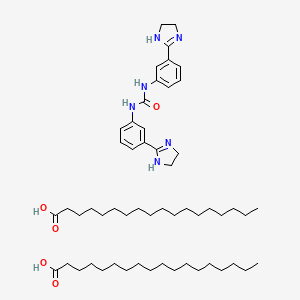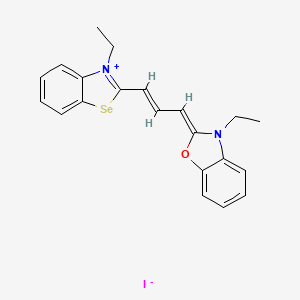
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is an organic selenium compound. It is known for its unique structure, which includes both benzoselenazole and benzoxazolium moieties. This compound is typically used in organic synthesis and catalysis due to its reactivity and stability .
Preparation Methods
The synthesis of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide involves the reaction of selenium ether with iodine ethylene. The reaction conditions typically include the use of organic solvents such as diethyl ether or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving selenium.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its selenium and benzoxazolium moieties. It can act as a catalyst by facilitating electron transfer reactions, and its unique structure allows it to interact with various biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include other benzoselenazole and benzoxazolium derivatives. Compared to these compounds, 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:
- Benzoselenazolium iodide
- Benzoxazolium iodide
- Ethyl benzoselenazolium derivatives .
Properties
CAS No. |
32835-25-9 |
|---|---|
Molecular Formula |
C21H21IN2OSe |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C21H21N2OSe.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XKZCMTRWRGTBAH-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



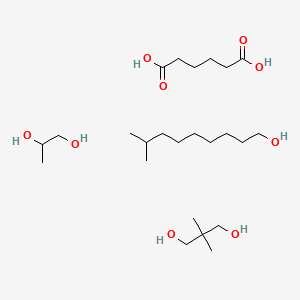
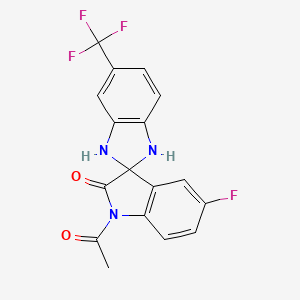

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
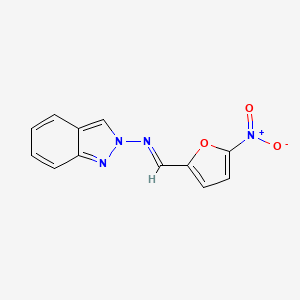
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
